5-Chloro-4-methylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methylpyridazin-3-amine is an organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 2. The chlorine atom is attached at the 5th position of the ring, a methyl group at the 4th position, and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylpyridazin-3-amine typically involves the reaction of 4-bromo-6-chloropyridazin-3-amine with dimethylzinc using tetrakis(triphenylphosphine)palladium(0) as a catalyst in N,N-dimethylformamide solvent . Another method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers to provide functionalized pyridazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Reagents like palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-4-methylpyridazin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound finds applications in the synthesis of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylpyridazin-3-amine is not well-documented. similar pyridazine derivatives are known to exert their effects by interacting with specific molecular targets and pathways. For example, some pyridazine derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways for this compound would require further research.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-methylpyridazin-3-amine
- 3,6-Dichloro-4-methylpyridazine
- 3-Chloro-4-methylpyridazine
- 6-Chloro-4,5-dimethylpyridazin-3-amine
Uniqueness
5-Chloro-4-methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position and the methyl group at the 4th position can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H6ClN3 |
---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
5-chloro-4-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(6)2-8-9-5(3)7/h2H,1H3,(H2,7,9) |
InChI Key |
NZVUORLKBMQJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.